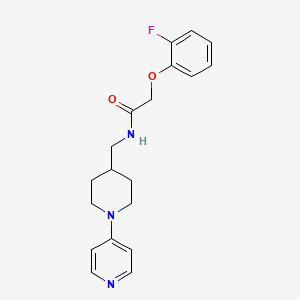
2-(2-fluorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-fluorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound characterized by its unique structural features, including a fluorophenoxy group and a piperidinylmethyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity. The presence of the fluorine atom in the structure enhances metabolic stability and binding affinity compared to non-fluorinated analogs, potentially increasing its efficacy in therapeutic applications.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. For instance, studies on related compounds have shown that they can reduce levels of TNF-alpha and IL-6 in cellular models . The potential for this compound to exert similar effects warrants further investigation.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. Similar derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. For example, compounds with fluorinated aromatic rings have demonstrated increased potency against specific cancer cell lines due to enhanced interaction with cellular targets involved in proliferation and survival pathways .
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines treated with this compound revealed significant reductions in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
- In Vivo Models : Preliminary studies utilizing mouse models of cancer showed that administration of this compound led to a marked decrease in tumor size and weight, along with improved survival rates compared to control groups. These results suggest a promising therapeutic window for further development .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-17-3-1-2-4-18(17)25-14-19(24)22-13-15-7-11-23(12-8-15)16-5-9-21-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXRVJMERWBHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














